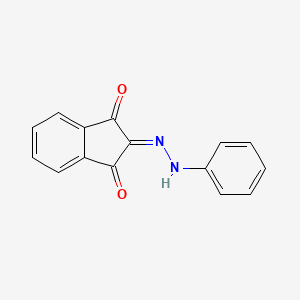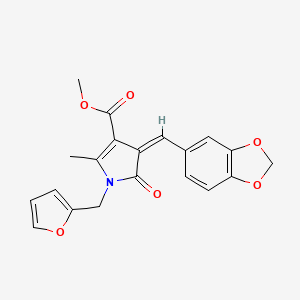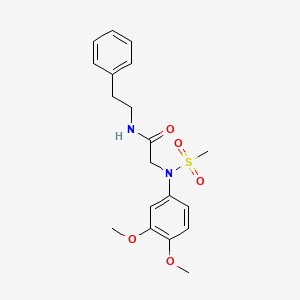
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiazolidine derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the antioxidant defense system. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of a range of diseases, including diabetes, obesity, and cancer. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine in lab experiments include its high purity and good yield, as well as its well-characterized biological activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine. One direction is to investigate its potential as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to study its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Furthermore, the development of more soluble derivatives of this compound may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine is a multistep process that involves the condensation of 4-chlorobenzaldehyde with 3-nitrobenzoylhydrazine, followed by cyclization with thioglycolic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects in vitro and in vivo. This compound has also been shown to have a neuroprotective effect in a mouse model of Parkinson's disease. Furthermore, it has been investigated as a potential therapeutic agent for the treatment of diabetes and obesity.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-6-4-11(5-7-13)16-18(8-9-23-16)15(20)12-2-1-3-14(10-12)19(21)22/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQZKQBSJOQFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Chlorophenyl)thiazolidin-3-yl)(3-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
![N-(2-furylmethyl)-2-{3-[3-(2-methyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5039459.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)


![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)


![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)